molecular formula C11H13ClN2O2 B6199508 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride CAS No. 2694727-88-1

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride

Cat. No.: B6199508
CAS No.: 2694727-88-1
M. Wt: 240.7
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Description

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a carboxylic acid group at the 7th position and a propan-2-yl group at the 2nd position of the indazole ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.

    Formation of the Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the indazole ring

    Reduction: Reduced forms of the compound, such as alcohols or amines

    Substitution: Substituted indazole derivatives with various functional groups

Scientific Research Applications

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2H-indazole-3-carboxylic acid
  • 2-(methyl)-2H-indazole-7-carboxylic acid
  • 2-(ethyl)-2H-indazole-7-carboxylic acid

Uniqueness

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the propan-2-yl group at the 2nd position and the carboxylic acid group at the 7th position can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2694727-88-1

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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